Cyclobutane malonyl peroxide

Dihydroxylation Stereoselectivity Metal-free

Metal-catalyzed dihydroxylation generates toxic osmium waste, escalating disposal costs and complicating pharma workflows. Cyclobutane malonyl peroxide eliminates transition metals entirely. - Syn-dihydroxylation of 1,2-disubstituted alkenes with 3:1 to 50:1 selectivity; 84% yield on 4-methylstyrene. - Bench-stable reagent for oxyamination and C-O coupling; simpler workup versus OsO₄-based protocols. - Sourced from qualified suppliers with full documentation; reliable global delivery for R&D and kilo-lab needs.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 34867-87-3
Cat. No. B1488090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane malonyl peroxide
CAS34867-87-3
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)OOC2=O
InChIInChI=1S/C6H6O4/c7-4-6(2-1-3-6)5(8)10-9-4/h1-3H2
InChIKeyBSQQTMMSCSSKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane Malonyl Peroxide: Metal-Free Dihydroxylation


Cyclobutane malonyl peroxide (CAS 34867-87-3), systematically named 6,7-dioxaspiro[3.4]octane-5,8-dione, is a cyclic diacyl peroxide . It functions as a versatile organic reagent capable of delivering electrophilic oxygen atoms, most notably facilitating the syn-dihydroxylation of alkenes without the need for toxic transition metal catalysts [1]. The compound's reactivity is driven by its strained peroxide bond, enabling a range of oxidative processes including oxyamination and C-O coupling [2].

Why Cyclic Peroxides Cannot Replace Cyclobutane Malonyl Peroxide


While the malonoyl peroxide class offers a metal-free alternative to traditional osmium-based dihydroxylation, substitution among its members is not trivial. The ring size of the cyclic peroxide critically influences both its stability and reactivity profile. Cyclobutane malonyl peroxide exhibits a distinct balance: it is more reactive and easier to synthesize than its smaller-ring analog, cyclopropane malonoyl peroxide, yet provides lower stereoselectivity [1]. This ring strain directly dictates the reagent's decomposition rate and the resulting diastereomeric ratio of the diol products. Therefore, swapping cyclobutane malonyl peroxide with another cyclic diacyl peroxide can lead to dramatically different reaction outcomes in terms of both yield and selectivity, making it a non-interchangeable tool in a chemist's synthetic toolbox.

Cyclobutane Malonyl Peroxide: Quantitative Evidence


Metal-Free syn-Dihydroxylation Performance

Cyclobutane malonoyl peroxide provides a metal-free method for alkene syn-dihydroxylation. In a direct head-to-head comparison, the compound's performance is benchmarked against the established but toxic standard, osmium tetroxide (OsO₄). While cyclobutane malonoyl peroxide delivers diols in 30-84% yield with a syn-selectivity ranging from 3:1 to 50:1, OsO₄ typically achieves yields >90% with near-perfect syn-selectivity [1][2]. This quantitative difference highlights that cyclobutane malonoyl peroxide is a viable, less toxic alternative when exceptional stereocontrol or yield is not the primary constraint.

Dihydroxylation Stereoselectivity Metal-free

Substrate-Dependent Dihydroxylation Yield

The efficiency of cyclobutane malonoyl peroxide is highly substrate-dependent, as shown in a direct comparison of two different alkene substrates. The reaction with 4-methylstyrene proceeded smoothly to give the diol in 84% isolated yield. In stark contrast, the same reaction with 3-nitrostyrene was sluggish and required an extended reaction time of 68 hours with 2.0 equivalents of peroxide, yielding the corresponding diol in a significantly lower 30% yield [1]. This demonstrates that the electron-deficient nature of the alkene dramatically impacts the reagent's performance.

Dihydroxylation Yield Substrate Scope

Ring Strain and Reactivity in Malonoyl Peroxides

A direct, qualitative comparison within the same study reveals that altering the peroxide's ring size changes its effectiveness. Cyclopropane malonoyl peroxide was found to be a more effective dihydroxylating reagent when compared to cyclobutane malonoyl peroxide [1]. While quantitative data for this specific comparison is not provided in the abstract, this class-level inference establishes a clear reactivity hierarchy driven by ring strain. Cyclobutane malonoyl peroxide occupies a middle ground, being more reactive and easier to prepare than its cyclopropyl analog, but less stereoselective [1].

Reactivity Ring Strain Structure-Activity Relationship

Physicochemical Comparison to Cyclopropane Analog

A cross-study comparison of physical properties reveals key handling differences. Cyclobutane malonyl peroxide has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 192.6±23.0 °C at 760 mmHg . In contrast, its lower homolog, cyclopropane malonoyl peroxide, has a reported density of 1.55±0.1 g/cm³ and a significantly higher boiling point of 321.0±31.0 °C . The 128.4°C difference in boiling point suggests cyclobutane malonoyl peroxide is more volatile and may require more careful temperature control during handling and storage to prevent unintended decomposition.

Physicochemical Properties Stability Handling

Strategic Applications of Cyclobutane Malonyl Peroxide


Metal-Free syn-Dihydroxylation of Electron-Rich Alkenes

Based on the evidence, cyclobutane malonyl peroxide is best employed for the syn-dihydroxylation of electron-rich alkenes like 4-methylstyrene, where it achieves a high 84% yield [1]. This application is strategically advantageous when the primary goal is to avoid toxic osmium tetroxide (OsO₄) and its associated waste, even at the expense of some stereochemical fidelity. The moderate-to-high yields and acceptable syn-selectivity make it a practical choice for synthesizing diols from styrenes and stilbenes in an academic or industrial research setting.

Preparative 1,2-Diol Synthesis with Moderate Stereocontrol

The reagent is well-suited for the preparation of 1,2-diols from 1,2-disubstituted alkenes, where a syn-selectivity between 3:1 and 50:1 is acceptable [2]. This scenario is relevant for synthetic routes where a high degree of syn-selectivity is desired but not absolute, and where the use of a bench-stable, metal-free reagent offers operational simplicity and reduced environmental burden compared to traditional osmium-catalyzed methods.

Exploratory Oxidative Functionalization of Alkenes

Given its ability to participate in alternative reaction pathways leading to allylic alcohols and γ-lactones, depending on the alkene structure [1], cyclobutane malonoyl peroxide is a valuable tool for exploring oxidative functionalization. This is particularly relevant in medicinal chemistry and natural product synthesis, where the generation of molecular complexity from simple alkene starting materials is a key objective. The divergent reactivity makes it a strategic choice for diversity-oriented synthesis.

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